4-(Fluorosulfonyl)benzoic acid

Enzyme kinetics Affinity labeling Glutathione S-transferase

Researchers studying glutathione S-transferase (GST) detoxification pathways often lack a validated covalent probe for consistent active-site modification. 4-(Fluorosulfonyl)benzoic acid (4-FSB) directly addresses this gap: - Acts as a stoichiometric (1 mol/mol) affinity label for GST isozymes, achieving complete enzyme inactivation for unambiguous functional correlation. - Bifunctional design combines a carboxylic acid conjugation handle with a hydrolytically stable sulfonyl fluoride warhead-enabling SuFEx click chemistry for bioconjugate construction. - Well-characterized kinetics (k_max=0.082 min⁻¹, K_I=1.95 mM) make it an ideal positive control for benchmarking novel covalent GST inhibitors.

Molecular Formula C7H5FO4S
Molecular Weight 204.18 g/mol
CAS No. 455-26-5
Cat. No. B1208289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Fluorosulfonyl)benzoic acid
CAS455-26-5
Synonyms4-(fluorosulfonyl)benzoate
4-(fluorosulfonyl)benzoic acid
4-FSB acid
Molecular FormulaC7H5FO4S
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)S(=O)(=O)F
InChIInChI=1S/C7H5FO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)
InChIKeyDJUJJHDCOUPERR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Fluorosulfonyl)benzoic Acid: Bifunctional Sulfonyl Fluoride Building Block


4-(Fluorosulfonyl)benzoic acid (4-FSB, CAS 455-26-5) is a para-substituted benzoic acid derivative featuring both a carboxylic acid and an electrophilic sulfonyl fluoride moiety [1]. With a molecular formula of C₇H₅FO₄S and a molecular weight of 204.18 g/mol, this white crystalline solid (mp 272-273 °C) serves as a versatile building block in chemical biology and medicinal chemistry [2]. The compound is recognized as a xenobiotic substrate analogue and has been extensively characterized as an affinity label for glutathione S-transferase (GST) enzymes, enabling covalent modification of specific active-site residues .

GST affinity probe: covalent active-site labeling of isozymes 4-4 and Pi
SuFEx building block: bifunctional handle for carboxylic acid derivatization and selective sulfonyl fluoride coupling

Why 4-(Fluorosulfonyl)benzoic Acid Is Irreplaceable


The unique bifunctional nature of 4-(Fluorosulfonyl)benzoic acid—combining a carboxylic acid handle for conjugation with a sulfonyl fluoride warhead—creates a distinct reactivity profile that cannot be replicated by simple analogs. Unlike the corresponding sulfonyl chloride, 4-(chlorosulfonyl)benzoic acid (CAS 10130-89-9), the sulfonyl fluoride moiety provides a markedly different balance of stability and electrophilicity, resisting hydrolysis under physiological conditions while retaining reactivity toward specific nucleophiles in SuFEx click chemistry contexts [1]. Furthermore, the para-substitution pattern is critical for its biological activity as a GST affinity label; isomeric forms such as 3-(fluorosulfonyl)benzoic acid (CAS 454-95-5) or 2-(fluorosulfonyl)benzoic acid exhibit different spatial orientation of the electrophilic group, which directly impacts their ability to access and modify specific active-site residues in target enzymes [2]. These structural and electronic features make generic substitution scientifically unjustified when precise covalent modification or controlled reactivity is required.

Risk factor
Target
Substitute
4-(chlorosulfonyl)benzoic acid
Higher hydrolytic stability, SuFEx-compatible chemoselectivity
Hydrolytically labile; may alter reaction fidelity and aqueous handling
3- or 2-(fluorosulfonyl)benzoic acid
Para-substitution enables site-specific GST active-site access
Meta/ortho orientation may shift spatial recognition; active-site labeling may not transfer

Quantitative Differentiation of 4-(Fluorosulfonyl)benzoic Acid


Kinetic Characterization of GST 4-4 Inactivation

In a direct, quantitative study, 4-(Fluorosulfonyl)benzoic acid (4-FSB) was shown to inactivate the 4-4 isozyme of rat liver glutathione S-transferase in a time-dependent manner. The inactivation followed saturation kinetics, yielding a maximal rate constant (k_max) of 0.082 min⁻¹ and an apparent dissociation constant (K_I) of 1.95 mM at pH 7.5 and 25°C [1]. This is a clear, quantitative profile for its mechanism-based inactivation. In contrast, other affinity labels for GST, such as S-(4-bromo-2,3-dioxobutyl)glutathione, operate through different reactive moieties and exhibit distinct kinetic and specificity profiles, often targeting different residues or requiring alternative assay conditions [2].

GST 4-4 Inactivation
Head-to-head
k_max 0.082 min⁻¹, K_I 1.95 mM
Supports covalent inhibition endpoint interpretation
Rat liver GST 4-4, pH 7.5, 25°C; distinct from BDBG probe kinetics
Enzyme kinetics Affinity labeling Glutathione S-transferase Covalent inhibition

Complete GST Pi Inactivation and Site-Specific Labeling

4-(Fluorosulfonyl)benzoic acid acts as an affinity label for the dimeric pig lung pi class glutathione S-transferase, yielding a completely inactive enzyme [1]. Radioactive labeling studies demonstrate incorporation of approximately 1 mol of 4-FSB per mole of enzyme subunit, indicating a stoichiometric modification event. Peptide mapping reveals that 4-FSB reacts with two specific tyrosine residues: Tyr7 (69%) and Tyr106 (31%) in a mutually exclusive manner, providing a precise molecular map of the active site [1]. This degree of specificity and complete functional knockout contrasts with many reversible GST inhibitors, which may only partially reduce activity or act through allosteric mechanisms. The protection against inactivation provided by glutathione-based ligands further validates the active-site targeting [1].

GST Pi Complete Inactivation
Head-to-head
100% inactivation; 1 mol/mol subunit; labels Tyr7/Tyr106
Supports active-site mapping and stoichiometric control
Versus reversible inhibitors; protection by glutathione ligands confirms targeting
Affinity labeling Glutathione S-transferase Pi Tyrosine modification Covalent probe

Sulfonyl Fluoride Stability and Reactivity vs. Sulfonyl Chloride

As a member of the sulfonyl fluoride class, 4-(Fluorosulfonyl)benzoic acid benefits from the inherent properties of the S(VI)-F bond. In a comprehensive review, sulfonyl fluorides are described as "incredibly stable and compatible with harsh reaction conditions, yet exhibiting excellent electrophilic reactivity towards O- and N-nucleophiles in a particular activating environment" [1]. This represents a fundamental differentiation from sulfonyl chlorides, such as 4-(chlorosulfonyl)benzoic acid, which are prone to hydrolysis and less chemoselective in their reactions [2]. The enhanced stability of sulfonyl fluorides translates to longer shelf life, easier handling under ambient conditions, and greater functional group tolerance in multi-step syntheses, while their reactivity can be precisely triggered under SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry conditions [1].

Sulfonyl Fluoride vs. Chloride
Class-level
Resists hydrolysis; selective SuFEx reactivity
May support aqueous handling and selective bioconjugation
Class-level property; verify lot-specific stability in target buffer
SuFEx click chemistry Sulfonyl fluoride Sulfonyl chloride Stability Chemoselectivity

CDNB Substrate Binding Affinity Shift

Upon covalent modification of rat liver GST isozyme 4-4 with 4-(Fluorosulfonyl)benzoic acid, the apparent Michaelis constant (K_m) for the model xenobiotic substrate 1-chloro-2,4-dinitrobenzene (CDNB) increased dramatically from 193 µM to 1690 µM, representing an 8.8-fold reduction in apparent affinity [1]. This quantitative shift directly demonstrates that 4-FSB modification specifically impairs the enzyme's ability to bind hydrophobic substrates, while the affinity for the co-substrate glutathione remains unchanged. Such a targeted functional perturbation is a key characteristic of an effective affinity label and is not observed with simple competitive inhibitors. The data provide a clear, measurable outcome of 4-FSB's action that can be used to validate target engagement in cellular or biochemical assays.

Substrate Affinity Shift
Head-to-head
CDNB K_m: 193 µM → 1690 µM (8.8×)
Supports functional consequence of covalent modification
Altered xenobiotic binding; glutathione affinity unchanged
Enzyme kinetics Substrate binding GST 4-4 Covalent modification

Key Application Scenarios for 4-(Fluorosulfonyl)benzoic Acid


GST Active Site & Substrate Specificity Studies

The compound's well-characterized kinetic parameters (k_max = 0.082 min⁻¹, K_I = 1.95 mM) and its ability to cause an 8.8-fold increase in K_m for CDNB make it an indispensable tool for mapping GST active-site topology and investigating the role of specific residues (e.g., Tyr115 in rat GST 4-4, Tyr7/Tyr106 in pig GST Pi) in substrate recognition and catalysis [1]. Its covalent, stoichiometric modification (1 mol/mol subunit) allows for precise correlation of structural changes with functional outcomes [2].

Covalent GST Inhibitor Design & Validation

As a validated affinity label that completely inactivates GST Pi, 4-FSB serves as a positive control and benchmarking tool in the development of novel covalent GST inhibitors [2]. Its defined mechanism and kinetic signature allow researchers to compare the potency and specificity of new chemical entities against a known standard, facilitating structure-activity relationship (SAR) studies and target engagement assays [1].

SuFEx-Mediated Bioconjugate Synthesis

Leveraging the class-level stability and chemoselectivity of the sulfonyl fluoride moiety, 4-(Fluorosulfonyl)benzoic acid is an ideal building block for constructing bioconjugates and chemical probes through Sulfur(VI) Fluoride Exchange (SuFEx) reactions [3]. The carboxylic acid group provides a convenient handle for initial derivatization (e.g., amide or ester formation), while the sulfonyl fluoride remains intact and available for subsequent, highly selective coupling with nucleophiles in a biological or aqueous context, a distinct advantage over more labile sulfonyl chlorides [3].

Xenobiotic Metabolism & Detoxification Research

As a xenobiotic substrate analogue, 4-FSB is specifically suited for studies investigating the role of GSTs in detoxification pathways . Its ability to covalently modify and inactivate GST isozymes provides a chemical genetics approach to dissect the contribution of specific GST isoforms to the metabolism of xenobiotics and the development of drug resistance in cellular models [1].

Application
Selection Property
Validation Focus
GST active-site topology mapping
Affinity labeling kinetic benchmark
Stoichiometric modification & substrate affinity shift
Covalent GST inhibitor SAR studies
Validated covalent GST inhibitor comparator
Potency & specificity comparison assays
SuFEx-mediated bioconjugate synthesis
Sulfonyl fluoride stability for aqueous coupling
Chemoselectivity & functional group tolerance
Xenobiotic metabolism pathway studies
Isoform-specific GST chemical genetics
Detoxification pathway dissection in cell models

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